Furan, 3-iodo-

Descripción general

Descripción

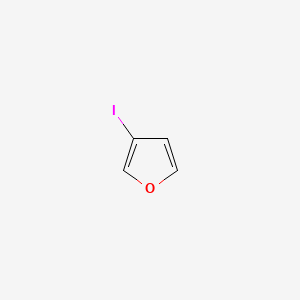

“Furan, 3-iodo-” is a chemical compound with the formula C4H3IO. It is a derivative of furan, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The molecular weight of “Furan, 3-iodo-” is 193.9705 .

Synthesis Analysis

The synthesis of furan compounds, including “Furan, 3-iodo-”, involves various methods. One common method is the Paal-Knorr Furan Synthesis, which involves the cyclization of 1,4-diketones . Other methods include oxidation of alkyl enol ethers to enals, gold-catalyzed cyclizations of diols and triols, and the use of palladium catalysts . More detailed synthesis methods can be found in the referenced papers .Molecular Structure Analysis

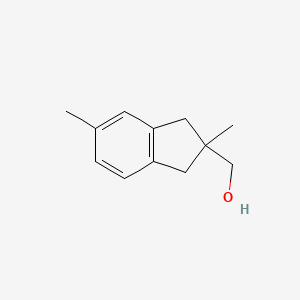

The molecular structure of “Furan, 3-iodo-” consists of a furan ring with an iodine atom attached to the 3rd position . The 3D structure of the molecule can be viewed using specific software .Chemical Reactions Analysis

Furan compounds, including “Furan, 3-iodo-”, are versatile building blocks that can undergo various types of reactions. These include Diels–Alder reactions, oxidation, reduction, and hydrolysis . The specific reactions that “Furan, 3-iodo-” can undergo would depend on the reaction conditions and the presence of other reactants .Physical And Chemical Properties Analysis

“Furan, 3-iodo-” is a compound with a molecular weight of 193.9705 . More specific physical and chemical properties such as boiling point, density, and solubility can be found in the referenced sources .Aplicaciones Científicas De Investigación

Synthesis of Diverse Furan Libraries

The research by Cho et al. (2012) demonstrates the synthesis of a library of furans, with 3-iodofurans being key intermediates. These are synthesized via iodocyclization of 2-iodo-2-alken-1-ones and further diversified through palladium-catalyzed processes like Suzuki-Miyaura and Heck reactions. This method enables the creation of a wide array of 2,3,4,5-tetrasubstituted furans (Cho et al., 2012).

Formation of Furan-fused Heterocycles

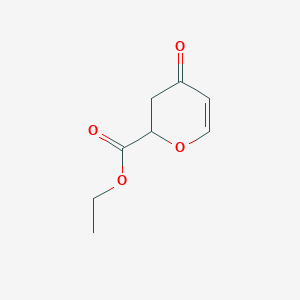

Conreaux et al. (2008) explored the formation of 2-substituted furan-fused heterocycles from various 3-iodo-4-methoxypyridin-2-ones. They used a sequential Sonogashira-acetylide coupling, dealkylation, and regioselective furan annulation, demonstrating a versatile synthesis method for these compounds (Conreaux et al., 2008).

Broad Application in Iodocyclization

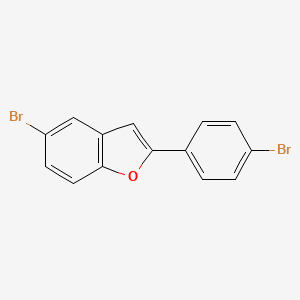

Okitsu et al. (2008) reported the preparation of a variety of 3-iodobenzo[b]furans through iodocyclization of 2-alkynyl-1-(1-ethoxyethoxy)benzenes. This method showcases the versatility of 3-iodo compounds in synthesizing different substituted furans (Okitsu et al., 2008).

Synthesis of Trifluoromethyl Furan Derivatives

Zhang & Yuan (2007) developed a novel approach to synthesize 1-(trifluoromethyl)furan derivatives, starting from iodination of 4-aryl-1,1,1-trifluorobut-3-en-2-one. This synthesis pathway highlights the role of 3-iodo compounds in producing specialized furan derivatives (Zhang & Yuan, 2007).

Synthesis of 3-Iodoindoles and Benzo[b]furans

Li et al. (2015) described a method to prepare various 3-iodoindole and 3-iodobenzo[b]furan derivatives through Ph3P-catalyzed iodocyclization. This protocol offers a rapid and efficient route to these compounds, demonstrating the utility of 3-iodo intermediates in heterocyclic chemistry (Li et al., 2015).

Safety And Hazards

Direcciones Futuras

The future directions for “Furan, 3-iodo-” and other furan compounds involve their use as platform chemicals derived from biomass . They can be economically synthesized from biomass and used to produce a wide range of compounds . The development of more efficient and cost-effective synthesis methods is a key area of future research .

Propiedades

IUPAC Name |

3-iodofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3IO/c5-4-1-2-6-3-4/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIXNIROIHWVYKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60183429 | |

| Record name | Furan, 3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furan, 3-iodo- | |

CAS RN |

29172-20-1 | |

| Record name | Furan, 3-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029172201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(4-methoxyphenyl)sulfonyl]acetate](/img/structure/B3050766.png)

![1H-Imidazo[4,5-d]pyridazin-7-ol](/img/structure/B3050778.png)

![(5Z)-5-[(4-methylphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B3050788.png)